molecular formula C14H18ClFN2O4 B2815947 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide CAS No. 2309752-75-6

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

Cat. No.: B2815947
CAS No.: 2309752-75-6
M. Wt: 332.76
InChI Key: ALWSKNYKOUDRNU-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an appropriate amine to form the oxalamide backbone.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxyethyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxybutyl)oxalamide

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O4/c1-14(21,5-6-22-2)8-17-12(19)13(20)18-9-3-4-11(16)10(15)7-9/h3-4,7,21H,5-6,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWSKNYKOUDRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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